N-[2-(3,4-dimethoxyphenyl)-4-oxo-4H-chromen-6-yl]-2-methoxyacetamide
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Overview
Description
N-[2-(3,4-dimethoxyphenyl)-4-oxo-4H-chromen-6-yl]-2-methoxyacetamide is a complex organic compound that belongs to the class of chromen-4-one derivatives This compound is characterized by the presence of a chromen-4-one core structure, substituted with a 3,4-dimethoxyphenyl group and a methoxyacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(3,4-dimethoxyphenyl)-4-oxo-4H-chromen-6-yl]-2-methoxyacetamide typically involves multi-step organic reactions One common method includes the condensation of 3,4-dimethoxybenzaldehyde with appropriate reagents to form the chromen-4-one coreThe reaction conditions often involve the use of solvents like dichloromethane and catalysts such as dimethylaminopyridine (DMAP) under controlled temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The use of advanced purification techniques like recrystallization and chromatography is common to achieve the desired product specifications .
Chemical Reactions Analysis
Types of Reactions
N-[2-(3,4-dimethoxyphenyl)-4-oxo-4H-chromen-6-yl]-2-methoxyacetamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, especially for modifying the methoxyacetamide group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Dimethylaminopyridine (DMAP) in dichloromethane.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
N-[2-(3,4-dimethoxyphenyl)-4-oxo-4H-chromen-6-yl]-2-methoxyacetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anticancer, antibacterial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials and pharmaceuticals
Mechanism of Action
The mechanism of action of N-[2-(3,4-dimethoxyphenyl)-4-oxo-4H-chromen-6-yl]-2-methoxyacetamide involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as reduced inflammation or inhibited cancer cell growth. The compound’s ability to chelate metal ions also plays a role in its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
- N-[2-(3,4-dimethoxyphenyl)ethyl]-N’-4-morpholinylthiourea
- N-(3,4-dimethoxyphenethyl)-2-(4-methoxyphenyl)acetamide
- 2-(3,4-Dimethoxyphenyl)-N-(4-methoxyphenyl)-1-propyl-1H-benzo[d]imidazole-5-carboxamide
Uniqueness
N-[2-(3,4-dimethoxyphenyl)-4-oxo-4H-chromen-6-yl]-2-methoxyacetamide stands out due to its unique chromen-4-one core structure, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C20H19NO6 |
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Molecular Weight |
369.4 g/mol |
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)-4-oxochromen-6-yl]-2-methoxyacetamide |
InChI |
InChI=1S/C20H19NO6/c1-24-11-20(23)21-13-5-7-16-14(9-13)15(22)10-18(27-16)12-4-6-17(25-2)19(8-12)26-3/h4-10H,11H2,1-3H3,(H,21,23) |
InChI Key |
JJFVGVMJZOSHPQ-UHFFFAOYSA-N |
Canonical SMILES |
COCC(=O)NC1=CC2=C(C=C1)OC(=CC2=O)C3=CC(=C(C=C3)OC)OC |
Origin of Product |
United States |
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